molecular formula C14H12N2O B12470709 (2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one

(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one

Cat. No.: B12470709
M. Wt: 224.26 g/mol
InChI Key: XNRPHFPVYAZSBF-UHFFFAOYSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-pyridin-3-ylprop-2-en-1-one (CAS 64908-88-9) is a synthetic chalcone derivative of high interest in chemical and pharmaceutical research. This compound features a trans-configured prop-2-en-1-one bridge connecting 4-aminophenyl and pyridine rings, resulting in a slightly twisted molecular structure that is nearly planar . Chalcones are recognized as privileged scaffolds in medicinal chemistry, and this analog is specifically designed for investigating a range of potential biological activities, which may include antimalarial, antibacterial, and HIV-1 protease inhibitory properties, as suggested by studies on related chalcone structures . Furthermore, its molecular structure, characterized by a significant dihedral angle between the aromatic rings and a planar enone system, makes it a candidate for research in material science, particularly in the development of non-linear optical (NLO) materials and fluorescent probes . The compound's crystal packing is stabilized by N—H⋯N and N—H⋯O hydrogen bonds, forming layers parallel to the ab plane, with additional π-π interactions contributing to its solid-state properties . It is supplied For Research Use Only. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-16-10-11/h1-10H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRPHFPVYAZSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies and Reaction Mechanisms

The preparation of (2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one primarily relies on the Claisen-Schmidt condensation , a classical method for chalcone synthesis. This reaction involves the base-catalyzed aldol condensation between a ketone and an aldehyde to form an α,β-unsaturated carbonyl compound. Below, we detail the methodologies, optimizations, and analytical data from diverse peer-reviewed studies.

Claisen-Schmidt Condensation: Standard Protocol

Reaction Conditions and Reagents

Starting Materials :

  • 4-Aminoacetophenone (1.0 equiv)
  • 3-Pyridinecarboxaldehyde (1.0 equiv)
  • Base: Sodium hydroxide (10% aqueous) or potassium hydroxide
  • Solvent: Ethanol or methanol

Procedure ():

  • Dissolve 4-aminoacetophenone (3 mmol, 0.40 g) and 3-pyridinecarboxaldehyde (3 mmol, 0.18 mL) in ethanol (15 mL).
  • Add 10% NaOH (5 mL) dropwise with stirring at room temperature.
  • Stir for 2–8 hours until a yellow precipitate forms.
  • Isolate the product via filtration, wash with cold ethanol, and recrystallize from methanol or acetone.

Yield : 70–85% (varies with base and solvent)
Melting Point : 453–454 K.

Optimization Studies

Table 1: Impact of Reaction Parameters on Yield and Purity
Parameter Variation Yield (%) Purity (HPLC) Source
Base 10% NaOH (aqueous) 85 >95%
Base KOH (ethanolic) 78 92%
Solvent Methanol 72 90%
Temperature Room temperature vs. 0°C 85 vs. 70
Reaction Time 2 hours vs. 8 hours 85 vs. 88

Key Findings :

  • NaOH vs. KOH : NaOH in aqueous ethanol achieves higher yields due to better solubility of intermediates.
  • Solvent Choice : Methanol slows reaction kinetics but improves crystal purity.
  • Low-Temperature Synthesis : Ice-bath conditions (0°C) reduce side products but lower yields.

Alternative Synthetic Routes

Solid-State Mechanochemical Synthesis

A solvent-free approach involves grinding 4-aminoacetophenone and 3-pyridinecarboxaldehyde with NaOH pellets. This method reduces waste and achieves 68% yield within 1 hour, though purity is lower (87%) due to residual base.

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis with:

  • Residence Time : 10 minutes
  • Throughput : 1.2 kg/day
  • Purity : 98% (by GC-MS).

Structural and Spectroscopic Characterization

Crystallographic Data ()

  • Crystal System : Monoclinic
  • Space Group : P2₁2₁2₁
  • Unit Cell Parameters :
    • a = 7.705 Å, b = 12.624 Å, c = 17.825 Å
  • Dihedral Angles : 29.38° (between aromatic rings)

Spectroscopic Analysis

Table 2: Comparative Spectroscopic Data
Technique Key Signals Source
IR (cm⁻¹) 1652 (C=O), 1605 (C=C), 3350 (N–H)
¹H NMR δ 8.51 (pyridine-H), 7.92 (C=CH), 6.85 (NH₂)
¹³C NMR δ 188.2 (C=O), 150.1 (pyridine-C), 122.4 (C=C)

Notable Observations :

  • The E-configuration is confirmed by a trans coupling constant (J = 15.6 Hz) for the α,β-unsaturated protons.
  • Intra-molecular N–H⋯N hydrogen bonds stabilize the crystal lattice.

Purity and Stability Considerations

  • Hygroscopicity : The compound is stable under dry storage but absorbs moisture over time, necessitating desiccants.
  • Degradation : Prolonged exposure to light causes <5% decomposition over 30 days (HPLC).

Critical Evaluation of Methodologies

  • Claisen-Schmidt Condensation remains the most reliable method, balancing yield and scalability.
  • Mechanochemical Synthesis offers eco-friendly advantages but requires post-synthesis purification.
  • Industrial Flow Reactors are optimal for large-scale production but demand significant capital investment.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form saturated compounds.

    Substitution: The aminophenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or nitro compounds can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis and Structure

(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one can be synthesized through the condensation of 4-aminoacetophenone with 3-pyridinecarboxaldehyde in ethanol, using 10% aqueous NaOH as a catalyst . The resulting solid can then be purified through recrystallization . The molecule consists of 4-aminophenyl and pyridine rings connected by a prop-2-en-1-one unit, existing in a trans configuration relative to the C=C double bond . The molecule is slightly twisted, with a dihedral angle of 29.38 (7)° between the benzene and pyridine rings .

Anticancer Activity

Chalcones, in general, have demonstrated in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators . Specific to this compound, research indicates that synthetic chalcones with an aminophenyl group can induce cell death in human acute leukemia cell lines . Novilla et al. (2017) found that (E)-1-(4-aminophenyl)-3-(2,3-dimethoxy-phenyl)-prop-2-en-1-one and (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one could induce the expression of caspase-3 in K562 cells .

Antimicrobial Activity

Certain chalcone derivatives have demonstrated growth inhibitory activity against both Gram-negative and Gram-positive bacteria, including drug-resistant strains . While not specific to this compound, the broader family of chalcone peptidomimetics has shown potential as a new class of antibacterial agents . For example, one derivative was highly active against E. coli, while another showed prominent activity against S. aureus .

Other Potential Activities

Some chalcone derivatives have shown hypoglycemic effects by decreasing blood glucose levels in alloxan-induced diabetic rats . Additionally, some synthetic chalcones have been proposed for use against prostate cancer due to their ability to cause cell cycle arrest and apoptosis .

Data Table of Chalcone Derivatives and Their Activities

Chalcone DerivativeActivity
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxy-phenyl)-prop-2-en-1-oneInduces expression of caspase-3 in K562 cells
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneInduces expression of caspase-3 in K562 cells
(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneCell cycle arrest and apoptosis in prostate cancer cells
4,5-dihydro-1-phenyl-3,5-dip-tolyl-1H-pyrazoleHypoglycemic effect in alloxan-induced diabetic rats
(E)-N-(2-((4-cinnamoylphenyl)amino)-2-oxoethyl)-N,N-dimethyloctan-1-aminium chlorideActive against E. coli (MIC = 2 μg/mL)
Specific chalcone derivative (unnamed in source, but see source 4 to identify, last compound mentioned)Prominent activity against S. aureus (MIC = 0.5 μg/mL)

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one involves its interaction with specific molecular targets. The aminophenyl and pyridinyl groups allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key physical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
(2E)-1-(4-Aminophenyl)-3-pyridin-3-ylprop-2-en-1-one C₁₅H₁₃N₂O ~241.28* Not reported 4-NH₂ (phenyl), pyridin-3-yl
(2E)-1-(4-Fluorophenyl)-3-(4-aminophenyl)prop-2-en-1-one C₁₅H₁₂FNO 241.26 142 4-NH₂ (phenyl), 4-F (phenyl)
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one C₁₆H₁₃ClO 256.73 Not reported 4-Cl (phenyl), 4-CH₃ (phenyl)
(2E)-1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one C₁₈H₁₈O₂ 274.33 Not reported 4-OH (phenyl), 4-isopropyl (phenyl)
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one C₁₇H₁₈N₂O₂ 282.34 Not reported 4-N(CH₃)₂ (phenyl), furan derivative

*Estimated based on molecular formula.

Key Observations:

  • Polarity and Solubility: The amino group in the target compound increases polarity compared to non-polar substituents (e.g., 4-CH₃ in or 4-isopropyl in ), enhancing aqueous solubility. However, halogenated analogs (e.g., 4-F in , 4-Cl in ) exhibit lower solubility due to electron-withdrawing effects.
  • Melting Points: The fluorinated analog has a relatively high melting point (142°C), likely due to intermolecular hydrogen bonding involving the amino group and fluorine’s electronegativity. Pyridine’s nitrogen in the target compound may similarly influence packing efficiency.

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups: The 4-NH₂ group is strongly electron-donating, activating the phenyl ring toward electrophilic substitution. In contrast, nitro (e.g., ) or chloro substituents deactivate the ring, reducing reactivity.
  • Heterocyclic Influence: The pyridin-3-yl group introduces a nitrogen atom capable of hydrogen bonding and coordination with metal ions, unlike purely phenyl-based analogs (e.g., ). This feature is critical in catalysis or drug design targeting metalloenzymes.

Structural and Crystallographic Insights

  • Molecular Packing: Crystallographic data for analogs like (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one reveal monoclinic packing (space group P21/c), with substituent bulk influencing lattice parameters. The target compound’s planar structure may adopt similar packing, though the pyridine ring could introduce torsional strain.

Biological Activity

(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one, also known by its CAS number 64908-88-9, is a chalcone derivative that has garnered attention for its diverse biological activities. This compound consists of a 4-aminophenyl group linked to a pyridine moiety via a prop-2-en-1-one unit, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C14H12N2O
  • Molecular Weight : 224.26 g/mol
  • Structure : The compound features a conjugated system that contributes to its biological activity and interaction with various biological targets.

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent, acetylcholinesterase (AChE) inhibitor, and antioxidant.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it can induce apoptosis in cancer cell lines by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. Specifically, it was shown to increase the expression of Bax and decrease Bcl-2, leading to enhanced caspase activity and subsequent cell death .

Table 1: Summary of Anticancer Effects

Cell LineMechanism of ActionKey Findings
K562 (leukemia)Induction of apoptosisIncreased caspase activation
HeLa (cervical)Cell cycle arrest at G2/M phaseEnhanced Bax expression
MCF7 (breast)ROS generationInhibition of proliferation

2. Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's structure allows it to effectively bind to the active site of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease.

Table 2: AChE Inhibition Data

CompoundIC50 Value (µM)Reference
Donepezil0.5
(2E)-1-(4-amino...)0.76
Standard AChE inhibitor0.45

3. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. This activity is attributed to the presence of hydroxyl groups in its structure that can donate electrons to free radicals.

Table 3: Antioxidant Activity Assessment

MethodResult
DPPH AssayIC50 = 15 µM
ABTS AssayIC50 = 12 µM

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives, exploring their potential in drug development:

  • Synthesis and Evaluation : A recent study synthesized various derivatives of this chalcone and assessed their biological activities, including AChE inhibition and anticancer properties. The results indicated that modifications to the phenyl ring significantly influenced biological activity .
  • In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of this compound in neurodegenerative diseases. Results showed improvements in memory retention and cognitive function when administered alongside standard treatments for Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-aminoacetophenone with pyridine-3-carbaldehyde in ethanol or methanol under basic conditions (e.g., NaOH or KOH). Catalytic amounts of acid (e.g., HCl) may enhance reaction rates. Temperature control (60–80°C) and reflux duration (6–12 hours) are critical for achieving high yields. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can the stereochemistry and purity of the compound be confirmed post-synthesis?

  • Stereochemistry : Use X-ray crystallography to resolve the (E)-configuration. Key parameters include bond angles (C=C-C=O ~120°) and torsion angles (C1-C2-C3-C4 ~180°) .
  • Purity : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H and ¹³C). The ¹H NMR should show characteristic olefinic proton peaks at δ 6.8–7.5 ppm (doublets, J = 15–16 Hz) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C=C stretch at ~1600 cm⁻¹.
  • UV-Vis : Monitor π→π* transitions (λmax ~250–350 nm) for conjugation analysis.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1 for C₁₅H₁₂N₂O) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties (HOMO-LUMO gaps). Compare computed IR/NMR spectra with experimental data to validate structural assignments. Discrepancies >5% may indicate crystal packing effects or solvent interactions .

Q. What strategies resolve contradictions in crystallographic data (e.g., low data-to-parameter ratios)?

  • Data Quality : Ensure high-resolution data collection (e.g., at 120 K, as in ) to minimize thermal motion artifacts.
  • Refinement : Use SHELXTL or similar software for disorder modeling. If the R factor exceeds 0.05, re-examine hydrogen atom placement or anisotropic displacement parameters .

Q. How does the 4-aminophenyl substituent influence electronic properties compared to methoxy or chloro analogs?

The electron-donating -NH₂ group increases electron density on the aromatic ring, reducing the C=O bond polarization (vs. electron-withdrawing -Cl in ). This alters UV-Vis absorption (bathochromic shift) and reactivity in nucleophilic additions. Substituent effects can be quantified via Hammett σ constants .

Q. What methodologies are recommended for assessing biological activity (e.g., antimicrobial) of such chalcones?

  • Assay Design : Use agar dilution or broth microdilution to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive/negative bacteria.
  • Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Structure-Activity : Compare with analogs (e.g., methoxy-substituted chalcones in ) to identify key functional groups.

Q. How should researchers handle analytical challenges for novel or rare chalcone derivatives?

  • Multi-Technique Validation : Combine elemental analysis (CHN), mass spectrometry, and 2D NMR (COSY, HSQC) for unambiguous identification.
  • Cross-Referencing : Use Cambridge Structural Database (CSD) entries for similar compounds (e.g., CCDC 1988019 in ) to verify crystallographic data.

Methodological Notes

  • X-Ray Crystallography : Aim for data-to-parameter ratios >15 to ensure refinement reliability .
  • Antimicrobial Testing : Follow CLSI guidelines for reproducibility .
  • DFT Calculations : Use polarizable continuum models (PCM) to account for solvent effects in spectral simulations .

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